REACTION_CXSMILES
|
[CH:1]1([CH2:4][NH:5][C:6](=[O:19])[NH:7][C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][CH:9]=2)[CH2:3][CH2:2]1.[OH-].[Na+]>C(O)C>[CH:1]1([CH2:4][NH:5][C:6](=[O:19])[NH:7][C:8]2[CH:9]=[CH:10][C:11]([C:12]([OH:14])=[O:13])=[CH:17][CH:18]=2)[CH2:2][CH2:3]1 |f:1.2|
|
Name
|
Ethyl 4-(3-(cyclopropylmethyl)ureido)benzoate
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CNC(NC1=CC=C(C(=O)OCC)C=C1)=O
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then refluxed until complete saponification
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed by evaporation
|
Type
|
CUSTOM
|
Details
|
the reaction neutralised with concentrated hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The white precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The material was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CNC(NC1=CC=C(C(=O)O)C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.19 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |